![molecular formula C22H30N2O4 B3827018 2-[3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B3827018.png)
2-[3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
Overview
Description
The compound “2-(3,4-Dimethoxyphenyl)ethanol” is an organic compound that belongs to the class of phenethyl alcohols . It is also known as Homoveratryl alcohol . It has been used as a model compound in the delignification mechanism studies of Mn (III)-substituted polyoxometalates (MSP) .
Synthesis Analysis
One of the earliest syntheses of a related compound, 3,4-Dimethoxyphenethylamine (also referred to as “homoveratrylamine”), was reported by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin .Molecular Structure Analysis
The molecular structure of a related compound, 2-Propenal, 3-(3,4-dimethoxyphenyl)-, has been analyzed . The molecular weight of this compound is 192.2112 .Chemical Reactions Analysis
The chemical reactions of these types of compounds can vary widely depending on the specific structure and functional groups present. For example, 3,4-Dimethoxyphenethylamine has some activity as a monoamine oxidase inhibitor .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, 2-(3,4-Dimethoxyphenyl)ethanol is a solid at room temperature, with a boiling point of 172-174 °C/17 mmHg and a melting point of 46-49 °C .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[3-[[3-(3,4-dimethoxyanilino)piperidin-1-yl]methyl]phenoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-26-21-9-8-18(14-22(21)27-2)23-19-6-4-10-24(16-19)15-17-5-3-7-20(13-17)28-12-11-25/h3,5,7-9,13-14,19,23,25H,4,6,10-12,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPINOUVWFQSKHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)CC3=CC(=CC=C3)OCCO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-({3-[(3,4-Dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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